molecular formula C18H15ClN2O4S B2996791 ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate CAS No. 885187-91-7

ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate

Cat. No.: B2996791
CAS No.: 885187-91-7
M. Wt: 390.84
InChI Key: FOHNEHQDVVZSBI-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The structure of similar compounds reveals a Z configuration with respect to the C=C double bond in the aminoacrylate fragment . The molecule is stabilized by intramolecular N–H···F and N–H···O hydrogen bonds . In the ethyl 2-aryl-3-arylaminoacrylates, electronic properties of the substituents in the aniline motif clearly affected the attached C–N bond length .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate are not available, similar compounds like 2-aryl-3-arylaminoacrylates are known to undergo various reactions. For instance, they can undergo catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

The ABTS/PP decolorization assay is a pivotal method in evaluating antioxidant capacity, highlighting the importance of understanding the chemical reactions and pathways of similar compounds. This method elucidates the reaction pathways of antioxidants with the ABTS radical cation, which is significant for compounds with phenolic structures, potentially including derivatives or related compounds of ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate. These insights are crucial for assessing the antioxidant properties of various compounds, including their reactivity and potential applications in enhancing antioxidant capacity in biological systems (Ilyasov et al., 2020).

Environmental Impact and Toxicological Reviews

The review of occurrences, toxicities, and ecological risks associated with organic compounds, including preservatives and other chemical agents, underscores the critical need for understanding the environmental and health impacts of synthetic compounds. This includes assessing the potential hazards of chemicals used in consumer and industrial products, which could extend to compounds like this compound. Such reviews are foundational in evaluating the safety and ecological footprint of chemical compounds, informing regulatory decisions and safety guidelines (Haman et al., 2015).

Biotechnological Advances and Applications

Research on organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, represents a significant area of application for synthetic compounds. These materials are explored for their potential in developing efficient organic thermoelectric devices. This research area might relate to the exploration of chemical compounds like this compound for their electrical properties and potential applications in the field of organic electronics (Zhu et al., 2017).

Properties

IUPAC Name

ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-2-25-18(22)13-4-3-5-15(10-13)21-12-17(11-20)26(23,24)16-8-6-14(19)7-9-16/h3-10,12,21H,2H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHNEHQDVVZSBI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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